(4-Methylenecyclohexyl) acetate
Description
(4-Methylenecyclohexyl) acetate is an organic compound featuring a cyclohexane ring substituted with a methylene group at the 4-position and an acetate ester functional group. This derivative has the IUPAC name 2-(4-methylenecyclohexyl)propan-2-yl acetate and a molecular formula of C₁₂H₂₀O₂ (molecular weight: 196.29 g/mol).
Key properties include:
- Structure: A bicyclic framework with a methylene group at the 4-position of the cyclohexane ring and an acetate ester attached to a tertiary carbon.
- Synthesis: Derived via Wittig methenylation and subsequent hydroboration-oxidation, as demonstrated in the synthesis of structurally related compounds (e.g., tert-butyldimethyl(4-(4-methylenecyclohexyl)phenoxy)silane).
- Applications: Potential use in fragrance formulations and pharmacological research, given its structural similarity to terpene-derived esters with reported bioactivity.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4-methylidenecyclohexyl) acetate |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-9(6-4-7)11-8(2)10/h9H,1,3-6H2,2H3 |
InChI Key |
UJRNQIYDLGGFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=C)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylenecyclohexyl) acetate typically involves the esterification of 4-methylenecyclohexanol with acetic acid or acetic anhydride in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: On an industrial scale, the production of (4-Methylenecyclohexyl) acetate can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (4-Methylenecyclohexyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
(4-Methylenecyclohexyl) acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylenecyclohexyl) acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The methylene group can also undergo reactions that lead to the formation of reactive intermediates, which can interact with cellular components .
Comparison with Similar Compounds
δ-Terpineol Acetate vs. α-Terpinyl Acetate
Key Differences :
Comparison with Linear Acetates (e.g., Hexyl Acetate)
Key Differences :
Comparison with Aromatic Acetates (e.g., 4-Methylphenyl Acetate)
Key Differences :
- The aromatic ring in 4-methylphenyl acetate confers higher rigidity and UV absorbance, whereas δ-terpineol acetate’s alicyclic structure enhances metabolic stability in biological systems.
Research Findings and Pharmacological Relevance
- Synthetic Pathways: δ-Terpineol acetate derivatives are synthesized via Wittig reactions and silyl protection-deprotection strategies, as seen in the synthesis of 4-(4-methylenecyclohexyl)phenol.
- Stability : The methylene group in δ-terpineol acetate may enhance resistance to oxidative degradation compared to unsaturated analogs like α-terpinyl acetate.
Biological Activity
(4-Methylenecyclohexyl) acetate is an organic compound that has garnered interest in various fields, particularly in biology and medicine due to its potential therapeutic properties and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
(4-Methylenecyclohexyl) acetate is an ester derived from methylene cyclohexanol and acetic acid. Its structure includes a methylene group adjacent to a cyclohexyl ring, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of (4-Methylenecyclohexyl) acetate is primarily attributed to its ability to interact with various molecular targets within cells. The acetate group can hydrolyze to release acetic acid, participating in numerous biochemical pathways. Additionally, the methylene group may form reactive intermediates that can affect cellular components, potentially leading to various biological effects, including:
- Enzyme Interactions : Investigated for potential interactions with enzymes that may modulate metabolic pathways.
- Cell Signaling : May influence signaling pathways through the release of acetic acid or by acting on specific receptors.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential antibacterial properties against certain pathogens. |
| Antioxidant | May exhibit antioxidant activity, protecting cells from oxidative stress. |
| Anti-inflammatory | Possible modulation of inflammatory responses through enzyme inhibition. |
| Neuroprotective | Investigated for potential protective effects on neuronal cells. |
Case Studies and Research Findings
- Antimicrobial Activity : In studies examining the antimicrobial properties of similar compounds, (4-Methylenecyclohexyl) acetate showed promising results against various bacterial strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) effective against pathogens like Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Research indicates that compounds related to (4-Methylenecyclohexyl) acetate may protect neuronal cells from apoptosis induced by oxidative stress. Mechanisms include the activation of protective signaling pathways such as AMPK, which plays a crucial role in cellular energy homeostasis .
- Anti-inflammatory Properties : Studies have suggested that derivatives of (4-Methylenecyclohexyl) acetate could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4-Methylenecyclohexyl) acetate, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure/Feature | Biological Activity |
|---|---|---|
| Cyclohexyl Acetate | Lacks methylene group | Moderate antimicrobial activity |
| 4-Methylcyclohexanol Acetate | Similar cyclohexane ring | Exhibits neuroprotective effects |
| Cyclohexanemethanol Acetate | Different positioning of methylene | Diverse applications in fragrance and flavor industries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
